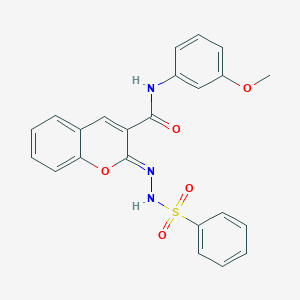

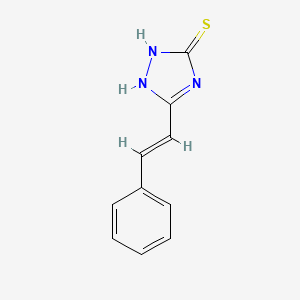

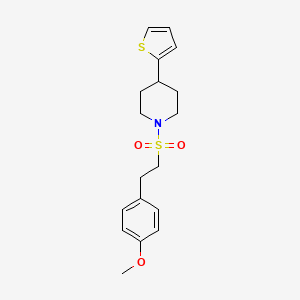

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-methoxyphenyl)chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds generally involves organic synthesis techniques. Thiazolidine motifs, which are similar to the structure of this compound, behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups that could contribute to its properties and reactivity. These include a benzenesulfonyl group, a hydrazinylidene group, a methoxyphenyl group, and a chromene-3-carboxamide group.Scientific Research Applications

Synthesis Methods

A study by Nizami and Hua (2018) describes the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, similar to the compound , using a three-component cyclocoupling reaction. This method involves the formation of aryl-zinc (II) σ-bond and its α-addition to isocyanide (Nizami & Hua, 2018).

Another research by Duan et al. (2013) discusses the synthesis of related tetrahydrobenzo[g]chromene derivatives through a one-pot multicomponent reaction. This process involves Knoevenagel condensation followed by a Michael addition and intramolecular annulation (Duan et al., 2013).

Chemical Structure and Properties

The work by Reis et al. (2013) examines the crystalline structure of similar compounds, highlighting the anti-rotamer conformation about the C-N bond and the spatial relation of the amide O atom to the pyran ring (Reis et al., 2013).

In a study by Pouramiri et al. (2017), novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives were synthesized and evaluated for their antibacterial activities, demonstrating the potential biological applications of such compounds (Pouramiri et al., 2017).

Photophysical and Photochemical Properties

- A study by Hobley et al. (2000) on the photochromism of chromene crystals, including compounds similar to the one , revealed new insights into their photophysical behavior, important for potential applications in materials science (Hobley et al., 2000).

Antimicrobial and Anti-proliferative Activities

The antimicrobial and anti-proliferative properties of chromene molecules have been investigated by Okasha et al. (2016), who synthesized several new series of chromene compounds and evaluated their effectiveness against various microorganisms (Okasha et al., 2016).

Fouda et al. (2021) conducted a study on 1H-benzo[f]chromene-2-carbothioamide derivatives, exploring their anti-proliferative activity against human cancer cell lines. This research underscores the potential of such compounds in cancer therapy (Fouda et al., 2021).

Future Directions

properties

IUPAC Name |

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3-methoxyphenyl)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O5S/c1-30-18-10-7-9-17(15-18)24-22(27)20-14-16-8-5-6-13-21(16)31-23(20)25-26-32(28,29)19-11-3-2-4-12-19/h2-15,26H,1H3,(H,24,27)/b25-23- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COGNSEPWWHKVNP-BZZOAKBMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

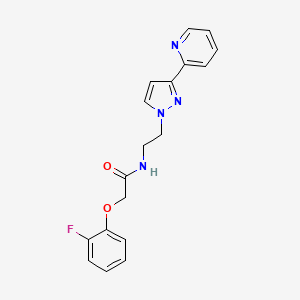

![1-[3-({[1-(5-Bromo-2-fluorophenyl)ethyl]amino}methyl)phenyl]azetidin-2-one](/img/structure/B2568298.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride](/img/structure/B2568299.png)

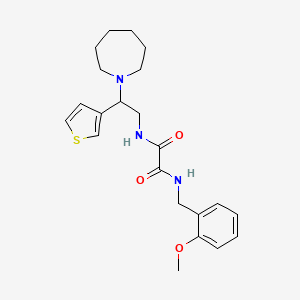

![7-(4-butyrylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2568300.png)

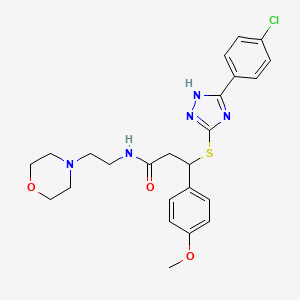

![(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2568313.png)